molecular formula C5Cl3F7 B14424907 1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- CAS No. 81291-44-3

1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro-

Katalognummer: B14424907
CAS-Nummer: 81291-44-3
Molekulargewicht: 299.40 g/mol
InChI-Schlüssel: MYYNQANTDZXCAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- is a halogenated alkene with the molecular formula C5H3Cl3F7 This compound is characterized by the presence of multiple chlorine and fluorine atoms, making it a highly fluorinated and chlorinated derivative of pentene

Vorbereitungsmethoden

The synthesis of 1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- typically involves the halogenation of pentene derivatives. One common method includes the reaction of pentene with chlorine and fluorine sources under controlled conditions. Industrial production methods may involve the use of catalysts to facilitate the halogenation process and achieve high yields of the desired compound.

Analyse Chemischer Reaktionen

1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

    Addition Reactions: The double bond in the pentene moiety allows for addition reactions with various reagents, such as hydrogen halides and halogens.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common reagents used in these reactions include halogens, hydrogen halides, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- involves its interaction with molecular targets through its halogen atoms. The compound can form strong bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- include other halogenated alkenes such as:

  • 1-Pentene, 1,1,5-trichloro-
  • 3,3,4,4,5,5,5-Heptafluoro-1-pentene
  • 2,3,3,4,4,5,5-Heptafluoro-1-pentene

These compounds share similar structural features but differ in the number and position of halogen atoms. The uniqueness of 1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- lies in its specific halogenation pattern, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

81291-44-3

Molekularformel

C5Cl3F7

Molekulargewicht

299.40 g/mol

IUPAC-Name

1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoropent-1-ene

InChI

InChI=1S/C5Cl3F7/c6-1(2(7)8)3(9,10)4(11,12)5(13,14)15

InChI-Schlüssel

MYYNQANTDZXCAD-UHFFFAOYSA-N

Kanonische SMILES

C(=C(Cl)Cl)(C(C(C(F)(F)F)(F)F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.